molecular formula C6H5BrO2S B1279159 Benzenesulfonyl Bromide CAS No. 2297-65-6

Benzenesulfonyl Bromide

Cat. No. B1279159
CAS RN: 2297-65-6
M. Wt: 221.07 g/mol
InChI Key: CGWWQPZGKPHLBU-UHFFFAOYSA-N
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Patent
US07507812B2

Procedure details

Benzenesulfonyl bromide was synthesized with 1316.0 g of the mother liquid containing sodium benzenesulfinate by procedures similar to those of the fourth step and the fifth step of Example 1 except that bromine was used instead of chlorine in the fifth step. Thus, 36.0 g of benzenesulfonyl bromide was yielded. Gas chromatographic analysis revealed that the concentration of benzenesulfonyl bromide in the organic layer was 81.3% (weight; 29.27 g, 0.133 mole), and the yield was 94.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[Br:11]Br>>[C:1]1([S:7]([Br:11])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Benzenesulfonyl bromide was synthesized with 1316.0 g of the mother liquid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.